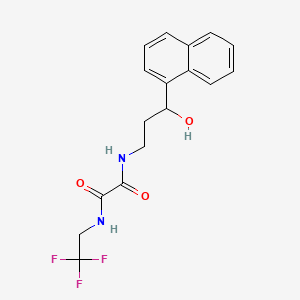
N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide, also known as TRO19622, is a novel small molecule that has been extensively studied for its potential therapeutic applications. TRO19622 is a selective agonist of the G protein-coupled receptor GPR40, which is expressed in pancreatic beta cells and plays a crucial role in glucose homeostasis.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Ligand Efficacy
A notable application of compounds structurally related to N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide is in facilitating copper-catalyzed aryl amination reactions. The discovery of N-(naphthalen-1-yl)-N'-alkyl oxalamide ligands has enabled coupling reactions of (hetero)aryl iodides with primary amines to proceed efficiently at lower temperatures, significantly enhancing the versatility of these reactions in organic synthesis (Gao et al., 2017).
Material Science
Naphthalene derivatives, including those similar to the compound , have been investigated for their properties as organic semiconductor materials. For instance, the study of naphthalene diimides (NDIs) and their application in electronics has revealed their potential in creating efficient organic field-effect transistors (OFETs), highlighting the importance of structural variation on electronic properties and the interaction with metal contacts enhanced by thiol treatments (Katz et al., 2000).
Biological Activity
Research into N1-substituted polyamine derivatives has demonstrated the significance of the naphthalene moiety in mediating biological activity. The polyamine transporter (PAT) in cell membranes selectively uptakes compounds based on the size and structure of the N1-substituent, affecting cytotoxicity. This selectivity underscores the potential for designing targeted therapeutic agents using naphthalene derivatives (Gardner et al., 2004).
Photochemical Applications
Naphthalene diimides (NDIs) and related compounds have been explored for their photochemical properties, serving as robust photosensitizers for various applications, including photooxidation and triplet-triplet annihilation upconversion. These applications benefit from the long-lived triplet excited states of NDIs, offering insights into the design of organic photosensitizers for both industrial and research purposes (Guo et al., 2012).
Chemosensors
Naphthalene derivatives have been employed as chemosensors due to their selective recognition abilities for various ions. The design of naphthalene-based colorimetric and fluorescent sensors demonstrates their capacity to detect specific metal ions in complex environments, illustrating their potential in environmental monitoring and diagnostic applications (Udhayakumari & Velmathi, 2015).
Eigenschaften
IUPAC Name |
N-(3-hydroxy-3-naphthalen-1-ylpropyl)-N'-(2,2,2-trifluoroethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O3/c18-17(19,20)10-22-16(25)15(24)21-9-8-14(23)13-7-3-5-11-4-1-2-6-12(11)13/h1-7,14,23H,8-10H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWQYJLSUKUUCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)C(=O)NCC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

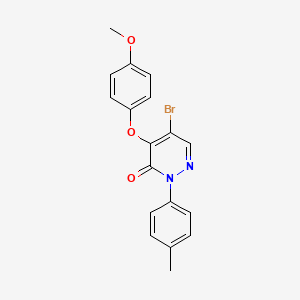
![4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)morpholine](/img/structure/B2450584.png)
![(1R,2R)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]cyclopropane-1-carboxylic acid](/img/structure/B2450585.png)
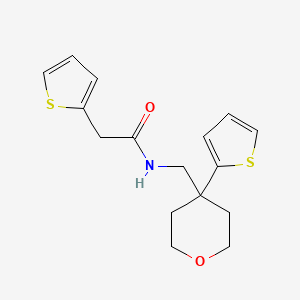

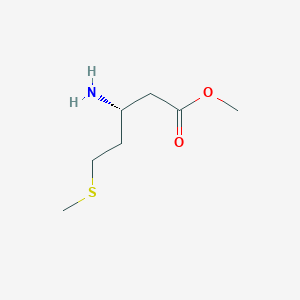
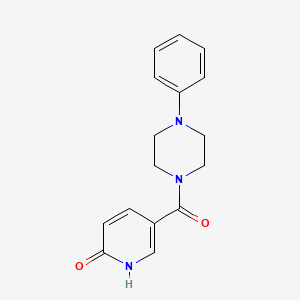
![N-allyl-2,5-dichloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbenzenesulfonohydrazide](/img/structure/B2450596.png)
![Ethyl 4-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate](/img/structure/B2450597.png)

![1-Cyclohexyl-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea](/img/structure/B2450600.png)
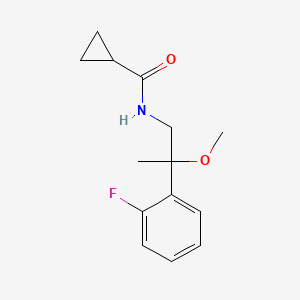
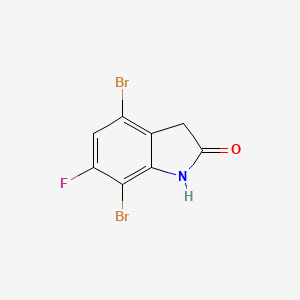
![2-[1-[[2-(Azidomethyl)pyrrolidin-1-yl]methyl]cyclopropyl]acetic acid](/img/structure/B2450604.png)